



Application Notes and Protocols: Analytical Standards for Resolvin D2 n-3 DPA

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Compound of Interest		
Compound Name:	Resolvin D2 n-3 DPA	
Cat. No.:	B14759272	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 n-3 DPA (RvD2 n-3 DPA) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution phase of inflammation.[1][2][3][4][5][6][7] It is biosynthesized in human leukocytes from the omega-3 fatty acid, n-3 docosapentaenoic acid (n-3 DPA), which is an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][3][4][8] As an effector of inflammation resolution, RvD2 n-3 DPA has demonstrated potent bioactivity, such as reducing neutrophil chemotaxis and infiltration in inflammatory models.[1][2][3][4][5][6][7][9] The availability of a high-purity analytical standard is essential for the accurate quantification of this mediator in biological systems and for investigating its therapeutic potential.

These application notes provide detailed information and protocols for the use of the RvD2 n-3 DPA analytical standard, including its specifications, handling, and methods for quantification and biological activity assessment.

Analytical Standard Specifications

The accurate identification and quantification of RvD2 n-3 DPA require a well-characterized analytical standard. The properties of a commercially available standard are summarized below.



Table 1: Chemical and Physical Properties of **Resolvin D2 n-3 DPA**[1][5]

Property	Value
Formal Name	7S,16R,17S-trihydroxy-8E,10Z,12E,14E,19Z-docosapentaenoic acid
Synonyms	RvD2 n-3 DPA, 7(S),16(R),17(S)-Resolvin D2 n-3 DPA
CAS Number	2093111-29-4
Molecular Formula	C22H34O5
Formula Weight	378.5 g/mol
Purity	≥98%
Formulation	A solution in ethanol
Solubility (Ethanol)	1 mg/mL
UV λmax	289, 302, 317 nm

Table 2: Storage and Stability[1][9]

Condition	Recommendation
Storage Temperature	-80°C
Stability	≥ 1 year (at -80°C in supplied solvent)
Shipping	Dry Ice

Experimental ProtocolsPreparation of Standard Solutions

Due to the sensitive nature of SPMs, proper handling and preparation of standard solutions are critical for accurate results. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.



Materials:

- **Resolvin D2 n-3 DPA** analytical standard (in ethanol)
- LC-MS grade ethanol or methanol
- Gas-tight Hamilton syringe
- Amber glass vials

Protocol:

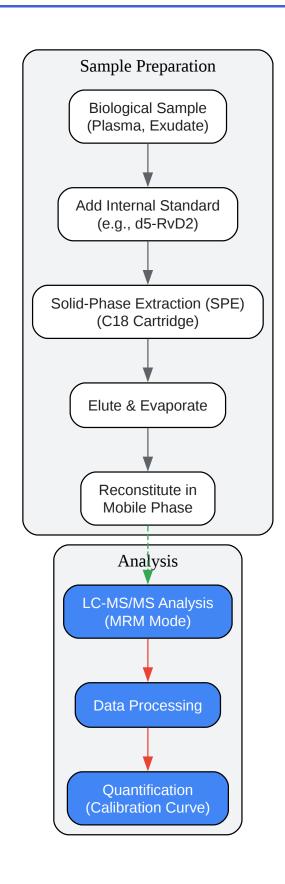
- Equilibrate the vial containing the analytical standard to room temperature before opening.
- Using a gas-tight syringe, carefully transfer the desired volume of the stock solution to a new amber vial.
- Dilute the stock solution with LC-MS grade ethanol or methanol to prepare a highconcentration secondary stock (e.g., 1 μg/mL).
- Perform serial dilutions from the secondary stock to generate a series of working standards for the calibration curve (e.g., 1 pg/μL to 100 pg/μL).
- Blanket the vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
- Store all solutions at -80°C when not in use.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of RvD2 n-3 DPA in complex biological matrices. The following protocol provides a general framework that should be optimized for the specific instrumentation used.

Workflow for LC-MS/MS Quantification





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Caption: Workflow for RvD2 n-3 DPA quantification.



- A. Sample Preparation: Solid-Phase Extraction (SPE)
- Acidify the biological sample (e.g., 1 mL of plasma) to pH ~3.5 with acetic acid.
- Add an appropriate deuterated internal standard (e.g., d5-RvD2).
- Condition a C18 SPE cartridge (e.g., 100 mg) with 5 mL of methanol followed by 5 mL of water.
- Load the acidified sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of 15% aqueous methanol to remove impurities.
- Elute the lipid mediators with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the sample in 50-100 μL of the initial mobile phase (e.g., 80:20 water/methanol).
- B. LC-MS/MS Parameters The following parameters serve as a starting point and require optimization.

Table 3: Recommended LC-MS/MS Parameters



Parameter	Recommended Setting
LC Column	C18 reverse phase column (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase A	Water with 0.01% Acetic Acid
Mobile Phase B	Methanol/Acetonitrile (e.g., 80:20 v/v) with 0.01% Acetic Acid
Flow Rate	0.3 - 0.5 mL/min
Gradient	A linear gradient appropriate for separating lipid mediators[10][11]
Injection Volume	5 - 20 μL
Ionization Mode	Electrospray Ionization (ESI), Negative
MS Analysis	Multiple Reaction Monitoring (MRM)
Parent Ion (Q1)	m/z 377.5 ([M-H] ⁻)
Fragment Ions (Q3)	To be determined empirically; likely fragments arise from cleavages adjacent to hydroxyl groups.
Collision Energy	Optimize for maximum signal intensity of fragment ions.

Biological Activity Assay: Neutrophil Chemotaxis

This protocol describes a method to validate the biological activity of the RvD2 n-3 DPA standard by measuring its ability to inhibit neutrophil chemotaxis induced by an inflammatory stimulus.[1][2]

Materials:

- Isolated human neutrophils
- Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 μm pore size)



- Chemoattractant (e.g., TNF-α)
- Hanks' Balanced Salt Solution (HBSS)
- Microplate reader

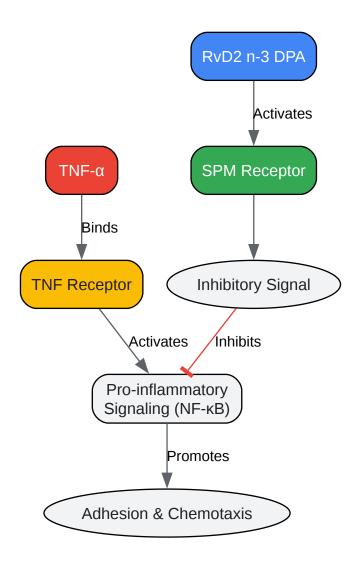
Protocol:

- Isolate human neutrophils from whole blood using standard density gradient centrifugation methods.
- Resuspend the neutrophils in HBSS to a concentration of 1 x 10⁶ cells/mL.
- Pre-incubate the neutrophils with varying concentrations of RvD2 n-3 DPA (e.g., 0.1, 1, 10 nM) or vehicle control (ethanol, final concentration <0.1%) for 15 minutes at 37°C.
- Add the chemoattractant (e.g., TNF- α) to the lower wells of the chemotaxis chamber.
- Place the membrane over the lower wells.
- Add the pre-incubated neutrophil suspension to the upper wells.
- Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
- After incubation, remove non-migrated cells from the top of the membrane.
- Fix and stain the migrated cells on the underside of the membrane.
- Count the number of migrated cells in several high-power fields under a microscope or quantify using a plate reader after cell lysis and staining.
- Calculate the percentage inhibition of chemotaxis compared to the vehicle control.

Signaling and Biosynthetic Pathways Resolvin D2 n-3 DPA Anti-inflammatory Signaling

RvD2 n-3 DPA exerts its pro-resolving effects by counteracting pro-inflammatory signals. For instance, it inhibits neutrophil adhesion and migration stimulated by cytokines like TNF- α .





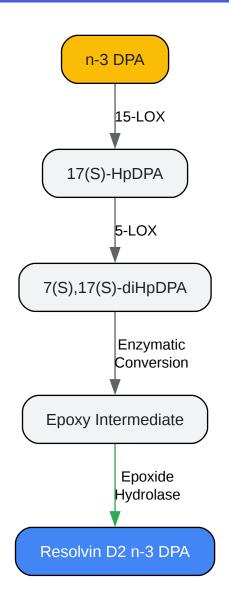
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Caption: RvD2 n-3 DPA inhibitory signaling pathway.

Biosynthesis of Resolvin D2 n-3 DPA

The formation of RvD2 n-3 DPA from its precursor involves a series of enzymatic oxygenations and subsequent hydrolysis.[8]





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